4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid
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Overview
Description
4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid is a compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a sulfur-containing heterocycle that is structurally similar to morpholine but with a sulfur atom replacing the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(benzyloxy)ethylamine and thiomorpholine-3-carboxylic acid.
Coupling Reaction: The 2-(benzyloxy)ethylamine is reacted with thiomorpholine-3-carboxylic acid under coupling conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the thiomorpholine ring can modulate the compound’s overall activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with a similar structure but with an oxygen atom instead of sulfur.
Thiomorpholine derivatives: Other compounds with variations in the substituents on the thiomorpholine ring.
Uniqueness
4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid is unique due to the presence of both the benzyloxy group and the thiomorpholine ring. This combination provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H19NO3S |
---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
4-(2-phenylmethoxyethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO3S/c16-14(17)13-11-19-9-7-15(13)6-8-18-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |
InChI Key |
XHULNZQJFNBVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CCOCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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